

Technical Guide: Structural & Analytical Profiling of Nicardipine Related Compound 2

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Compound of Interest

Compound Name: Nicardipine Related Compound 2

CAS No.: 64603-72-1

Cat. No.: B1242217

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Executive Summary

In the development of dihydropyridine (DHP) calcium channel blockers, impurity profiling is critical due to the class's susceptibility to photo-oxidation and hydrolytic degradation.[1]

Nicardipine Related Compound 2 (CAS 64603-72-1) is a significant degradation product that serves as a marker for improper storage (oxidation) and pH instability (hydrolysis).[1]

Unlike the primary pharmacopoeial impurities—such as USP Related Compound A (the dihydropyridine monoacid) or USP Related Compound B (the pyridine analog)—Related Compound 2 represents a terminal degradation state where the dihydropyridine ring has aromatized to a pyridine ring and the labile benzyl-methyl-amino-ethyl ester side chain has been hydrolyzed.[1]

Chemical Identity & Structural Elucidation[1]

The structural transition from the Active Pharmaceutical Ingredient (API) to Related Compound 2 involves the loss of chirality and the cleavage of the pharmacophore's side chain.[1]

Feature	Nicardipine HCl (API)	Related Compound 2 (Impurity)
CAS Number	54527-84-3	64603-72-1
IUPAC Name	2-[benzyl(methyl)amino]ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate	5-(methoxycarbonyl)-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylic acid
Molecular Formula	$C_{26}H_{29}N_3O_6$ [1][2] · HCl	$C_{16}H_{14}N_2O_6$
Molecular Weight	515.99 g/mol	330.29 g/mol
Core Structure	1,4-Dihydropyridine (Non-aromatic)	Pyridine (Aromatic)
Chirality	Chiral Center at C4	Achiral (Planar)

Structural Criticality[1]

- **Aromatization:** The oxidation of the 1,4-DHP ring to a pyridine ring eliminates the C4 stereocenter, rendering the molecule planar. This drastically alters the UV absorption profile, creating a bathochromic shift (red shift) typical of extended conjugation.[1]
- **Side Chain Cleavage:** The loss of the bulky 2-[benzyl(methyl)amino]ethyl group reduces lipophilicity significantly, altering the retention time (RT) in Reverse Phase HPLC (RP-HPLC) to elute earlier than the parent drug.[1]

Formation Mechanism & Pathway Analysis[1]

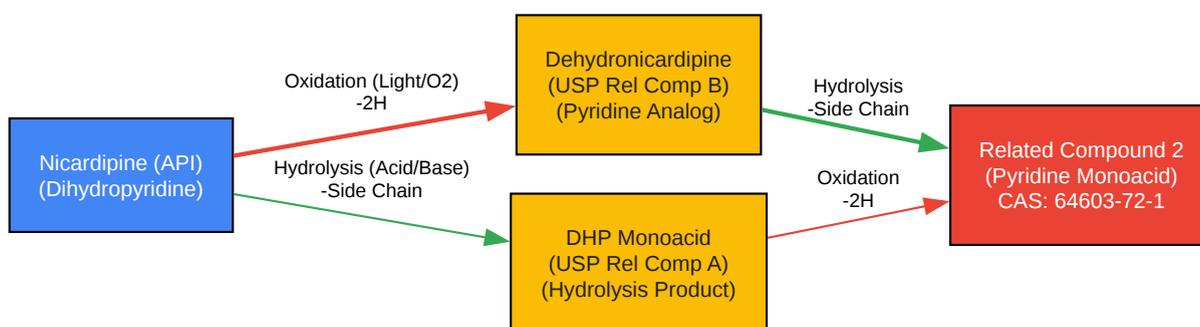
The formation of Related Compound 2 is a multi-step process. It can proceed via two distinct pathways depending on the stress conditions (oxidative stress vs. hydrolytic stress).[1]

Pathway Logic[1]

- **Pathway A (Oxidation First):** Nicardipine is photo-oxidized to Dehydronicardipine (USP Related Compound B).[1] Subsequent hydrolysis of the side-chain ester yields Related Compound 2.[1]

- Pathway B (Hydrolysis First): Nicardipine undergoes hydrolysis to form the DHP-Monoacid (USP Related Compound A).[1] Subsequent oxidation yields Related Compound 2.[1]

Pathway A is the thermodynamically dominant route in formulation stability studies because the pyridine ring (Dehydronicardipine) is highly stable, and the ester bond becomes more susceptible to hydrolysis once the ring is aromatized.[1]



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Figure 1: Dual degradation pathways leading to **Nicardipine Related Compound 2**.^[1] The path via Dehydronicardipine (top) is the primary degradation route under photolytic conditions.^[1]

Analytical Characterization Protocols

To isolate and quantify Related Compound 2, researchers must utilize a stability-indicating method capable of resolving the acidic impurity from the basic parent and the neutral pyridine analog.

High-Performance Liquid Chromatography (HPLC)

Because Related Compound 2 contains a free carboxylic acid, its retention is highly pH-dependent.^[1] A buffered mobile phase is strictly required to suppress ionization and ensure peak symmetry.^[1]

Methodology:

- Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 μ m packing (e.g., Inertsil ODS-3 or equivalent).[1]
- Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (KH_2PO_4) adjusted to pH 3.5 with Phosphoric Acid.
 - Why pH 3.5? This pH is below the pKa of the carboxylic acid (~4.5), keeping Related Compound 2 protonated (neutral) to increase retention on the C18 column.[1]
- Mobile Phase B: Acetonitrile (ACN).[1]
- Gradient Program:
 - 0-5 min: 20% B (Isocratic hold for polar degradants).[1]
 - 5-25 min: 20% \rightarrow 70% B (Linear gradient to elute API and non-polar impurities).[1]
- Detection: UV at 237 nm (Isosbestic point) or 254 nm (Aromatic region).[1]
 - Note: Related Compound 2 has higher absorbance at 254 nm than the parent DHP due to the aromatic pyridine ring.[1]

Mass Spectrometry (LC-MS/MS) Fragmentation

For structural confirmation, electrospray ionization (ESI) in positive mode is standard.[1]

- Parent Ion: $[\text{M}+\text{H}]^+ = 331.3 \text{ m/z}$.[1]
- Key Fragment Ions:
 - m/z 313: Loss of -OH (from carboxylic acid) or water.[1]
 - m/z 285: Loss of -NO₂ group (common in nitro-aromatics).[1]
 - m/z 253: Loss of phenyl ring elements.[1]

NMR Spectroscopy Distinctions

Nuclear Magnetic Resonance (NMR) provides definitive proof of the "Related Compound 2" structure versus the parent.[1]

Signal	Nicardipine (API)	Related Compound 2	Interpretation
C4-H Proton	Singlet at ~5.0 ppm	Absent	The C4 proton is lost during aromatization. [1]
NH Proton	Broad singlet at ~9.0 ppm	Absent	The DHP NH is lost during aromatization. [1]
Ring Methyls	~2.3 ppm	~2.5 - 2.7 ppm	Downfield shift due to aromatic ring current. [1]
Side Chain	Multiplets (3.0 - 4.5 ppm)	Absent	The benzyl-methyl-amino-ethyl signals disappear completely. [1]

Toxicology & Control Strategy (QSAR)

Toxicological Concern

While Nicardipine is a calcium channel blocker, the aromatized pyridine derivatives (like Related Compound 2) generally lose calcium channel blocking activity due to the flattening of the boat conformation required for receptor binding.[1] However, the nitro-aromatic moiety remains a structural alert for potential genotoxicity (though many nitro-pyridines are cleared).[1]

Control Limits

In the absence of specific toxicological data, Related Compound 2 is treated as a standard degradation product.[1]

- Reporting Threshold: 0.05%

- Identification Threshold: 0.10%
- Qualification Threshold: 0.15% (per ICH Q3B guidelines).[1]

Synthesis of Reference Standard

To validate analytical methods, Related Compound 2 must be synthesized or purchased.[1]

Synthetic Protocol (Laboratory Scale):

- Starting Material: Nicardipine HCl.[1][2][3][4]
- Step 1 (Oxidation): Reflux Nicardipine with Sodium Nitrite (NaNO_2) in Acetic Acid or use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dichloromethane to generate Dehydronicardipine.[1]
- Step 2 (Hydrolysis): Treat Dehydronicardipine with 1N Sodium Hydroxide (NaOH) in Methanol at 60°C for 2 hours.
 - Mechanism:[5] The ester hydrolysis is selective; the methyl ester at C3 is sterically less hindered but the side chain at C5 is a better leaving group in certain conditions.[1] Monitoring by TLC is required to ensure the correct mono-ester is formed.[1]
- Purification: Acidify to pH 3.0 to precipitate the carboxylic acid. Recrystallize from Ethanol.[1]

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